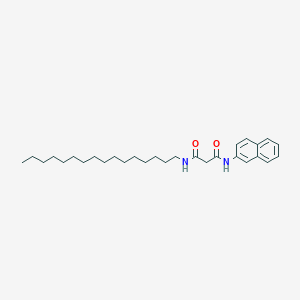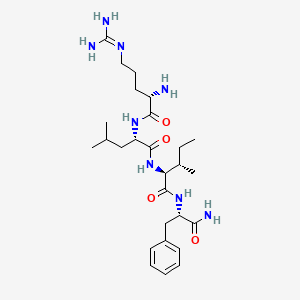![molecular formula C8H11O4P B14242345 [4-(2-Hydroxyethyl)phenyl]phosphonic acid CAS No. 246167-08-8](/img/structure/B14242345.png)
[4-(2-Hydroxyethyl)phenyl]phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-(2-Hydroxyethyl)phenyl]phosphonic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a phenyl ring, which is further substituted with a hydroxyethyl group. This compound has the molecular formula C8H11O4P and a molecular weight of 202.14 g/mol
Métodos De Preparación
The synthesis of [4-(2-Hydroxyethyl)phenyl]phosphonic acid can be achieved through several routes. One common method involves the reaction of 4-bromophenethyl alcohol with triethyl phosphite, followed by hydrolysis to yield the desired product . Another approach includes the use of dialkyl phosphonates, which undergo dealkylation under acidic conditions or via the McKenna procedure, involving bromotrimethylsilane followed by methanolysis . Industrial production methods often employ these synthetic routes due to their efficiency and scalability.
Análisis De Reacciones Químicas
[4-(2-Hydroxyethyl)phenyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: The hydroxyethyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
[4-(2-Hydroxyethyl)phenyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in enzyme inhibition studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of [4-(2-Hydroxyethyl)phenyl]phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can mimic phosphate groups, allowing the compound to bind to active sites of enzymes, thereby inhibiting their activity. This interaction can disrupt biochemical pathways and exert various biological effects .
Comparación Con Compuestos Similares
Similar compounds to [4-(2-Hydroxyethyl)phenyl]phosphonic acid include:
[4-(2-Hydroxyethyl)phenyl]phosphate: Differing by the presence of a phosphate group instead of a phosphonic acid group.
[4-(2-Hydroxyethyl)phenyl]phosphonate: Featuring a phosphonate group.
[4-(2-Hydroxyethyl)phenyl]phosphine: Containing a phosphine group. These compounds share structural similarities but differ in their chemical properties and reactivity, making this compound unique in its applications and interactions.
Propiedades
Número CAS |
246167-08-8 |
|---|---|
Fórmula molecular |
C8H11O4P |
Peso molecular |
202.14 g/mol |
Nombre IUPAC |
[4-(2-hydroxyethyl)phenyl]phosphonic acid |
InChI |
InChI=1S/C8H11O4P/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4,9H,5-6H2,(H2,10,11,12) |
Clave InChI |
PACYVQCBEYQAOT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCO)P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Propyl-5,6,7,8-tetrahydro-4H-cyclonona[c]furan](/img/structure/B14242264.png)

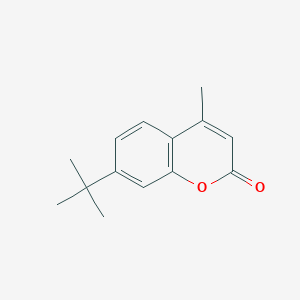
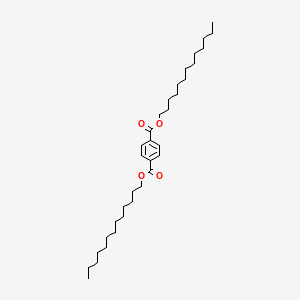
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![1,1'-[Octane-1,8-diylbis(oxy)]bis(4-ethenyl-2,6-dimethoxybenzene)](/img/structure/B14242292.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)



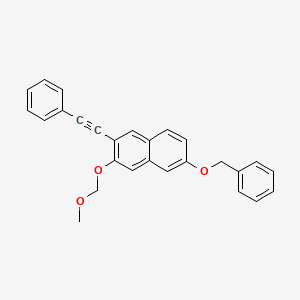
![3-Pyridinecarbonitrile, 4-methyl-2,6-bis[(4-octylphenyl)amino]-](/img/structure/B14242339.png)
